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Compound of Interest

Compound Name: N-Nitroaniline

Cat. No.: B8793432

An in-depth analysis for researchers, scientists, and drug development professionals on the
crystal structure of ortho-nitroaniline, a key organic intermediate. This whitepaper provides a
comprehensive overview of its crystallographic parameters, molecular geometry, and the
intricate network of intermolecular interactions that govern its solid-state packing, supported by
detailed experimental protocols and visual workflows.

Introduction

Ortho-nitroaniline (0-NA), a significant molecule in the synthesis of pharmaceuticals, dyes, and
other specialty chemicals, possesses a fascinating solid-state chemistry dictated by the
interplay of its electron-donating amino group and electron-withdrawing nitro group.
Understanding the precise three-dimensional arrangement of o-NA molecules in the crystalline
state is paramount for controlling its physicochemical properties, such as solubility, stability,
and reactivity. This technical guide delves into the detailed crystal structure analysis of ortho-
nitroaniline, presenting key quantitative data, outlining the experimental methodologies for its
determination, and visualizing the logical workflow of the analytical process. The existence of
polymorphism, the ability of a compound to crystallize in more than one crystal structure, adds
another layer of complexity and importance to these studies.

Crystallographic Data and Molecular Geometry

Ortho-nitroaniline is known to crystallize in the monoclinic system with the space group P21/c.
At least two polymorphs have been identified in the literature, each with distinct unit cell
parameters. The crystallographic data for these two forms are summarized in the tables below.
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Table 1: Unit Cell Parameters of Ortho-Nitroaniline Polymorphs[1]

Parameter Polymorph 1 B Polymorph
Crystal System Monoclinic Monoclinic
Space Group P21/c P21/c

a (A) 8.57(1) 13.8925(4)

b (A) 10.01(1) 3.7905(1)

c (A) 15.45(2) 23.3997(7)

a (%) 90 90

B (°) - 95.887(2)

y(®) 90 90

Note: The B angle for Polymorph 1 is not explicitly provided in the initial cited source but is
expected to be non-90° in a monoclinic system.

The molecular structure of ortho-nitroaniline is characterized by a benzene ring substituted with
an amino group and a nitro group at adjacent positions. This ortho substitution facilitates the
formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the
amino group and an oxygen atom of the nitro group. This interaction plays a crucial role in
stabilizing the molecular conformation and influencing the overall crystal packing.

Table 2: Selected Intramolecular Bond Lengths and Angles (Representative Data)
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Bond Length (A) Angle Degrees (°)
C-C (aromatic) 1.36 - 1.40 C-C-C 118 - 122
C-N (amino) ~1.36 C-C-N (amino) ~120

C-N (nitro) ~1.45 C-C-N (nitro) ~119

N-O (nitro) 1.22-1.25 O-N-O ~123
N-H...O

. ~2.65
(intramolecular)

Note: The data in Table 2 are representative values and can vary slightly between different
crystallographic studies and polymorphs. A full list of bond lengths and angles would be found
in the complete Crystallographic Information File (CIF).

Experimental Protocols

The determination of the crystal structure of ortho-nitroaniline involves a series of well-defined
experimental procedures.

Crystal Growth

Single crystals of ortho-nitroaniline suitable for X-ray diffraction analysis are typically grown
from a supersaturated solution. A common method involves the slow evaporation of a solvent in
which ortho-nitroaniline is dissolved.

» Solvent Selection: Solvents such as ethanol are often employed. The choice of solvent can
influence the resulting polymorph.

e Procedure: A saturated solution of ortho-nitroaniline is prepared at a slightly elevated
temperature to ensure complete dissolution. The solution is then filtered to remove any
impurities and allowed to cool slowly to room temperature. The container is loosely covered
to allow for slow evaporation of the solvent over several days, leading to the formation of
well-defined single crystals.

X-ray Data Collection
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A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal
X-ray diffractometer.

 Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka
or Cu Ka radiation) and a sensitive detector (e.g., CCD or CMOS) is used.

o Data Collection Strategy: The crystal is maintained at a constant temperature, often low
temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are
collected as the crystal is rotated through a range of angles. The collection strategy is
designed to measure the intensities of a large number of unique reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space
group. The crystal structure is then solved and refined to obtain the final atomic coordinates
and molecular geometry.

 Structure Solution: The initial positions of the atoms in the unit cell are determined using
direct methods or Patterson methods.

 Structure Refinement: The atomic coordinates and anisotropic displacement parameters are
refined using a least-squares algorithm to minimize the difference between the observed and
calculated structure factors. Hydrogen atoms are typically located from the difference Fourier
map and refined isotropically. The quality of the final refined structure is assessed by
parameters such as the R-factor and goodness-of-fit.

Intermolecular Interactions and Crystal Packing

The crystal packing of ortho-nitroaniline is primarily governed by a network of intermolecular
hydrogen bonds and van der Waals interactions. In the 3 polymorph, molecules are linked by
N—H---O hydrogen bonds, forming linear chains.[1] These chains are then arranged in a three-
dimensional lattice. The planarity of the molecule, enforced by the intramolecular hydrogen
bond, facilitates efficient packing.

Visualization of the Crystallographic Workflow
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The process of determining the crystal structure of ortho-nitroaniline can be represented by a
logical workflow, from sample preparation to the final structural analysis.

Caption: Workflow for the crystal structure analysis of ortho-nitroaniline.

Conclusion

The crystal structure analysis of ortho-nitroaniline reveals a molecule with a well-defined
geometry stabilized by a strong intramolecular hydrogen bond. The existence of polymorphism
highlights the sensitivity of its solid-state architecture to crystallization conditions. The detailed
crystallographic data and understanding of the intermolecular forces at play are essential for
predicting and controlling the material properties of ortho-nitroaniline, providing a solid
foundation for its application in drug development and materials science. The systematic
experimental workflow outlined ensures the reliable and accurate determination of its crystal
structure, paving the way for further computational and experimental investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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